![molecular formula C9H14N2O3 B2697843 tert-Butyl (2-methyloxazol-4-yl)carbamate CAS No. 1240621-19-5](/img/structure/B2697843.png)
tert-Butyl (2-methyloxazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (2-methyloxazol-4-yl)carbamate” is a chemical compound with the molecular formula C9H14N2O3 . It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-methyloxazol-4-yl)carbamate” is represented by the InChI code: 1S/C9H14N2O3/c1-6-10-7(5-13-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12) . The molecular weight of the compound is 198.22 .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (2-methyloxazol-4-yl)carbamate” include a molecular weight of 198.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Reactivity
tert-Butyl (2-methyloxazol-4-yl)carbamate is a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it has been utilized in the synthesis of chiral oxazolidinones from N-Boc derivatives of β-amino alcohols. The presence of a N-methyl substituent significantly enhances the cyclization rate of these compounds, which is essential for producing 2-oxazolidinones, highlighting the compound's role in facilitating reactions and improving yield and stereoselectivity in organic synthesis (Agami, Couty, Hamon, & Venier, 1993).
Antimicrobial Activity
Research has also explored the antimicrobial properties of derivatives synthesized from tert-butyl carbazate. Compounds derived from tert-butyl carbazate have shown significant antimicrobial activity, providing a foundation for developing new antimicrobial agents. These findings underscore the potential of tert-butyl (2-methyloxazol-4-yl)carbamate derivatives in pharmaceutical research and development, aiming at combating various microbial infections (Ghoneim & Mohamed, 2013).
Catalysis and Polymerization
The compound's derivatives have been investigated for their catalytic applications, particularly in Pd-catalyzed cross-coupling reactions. This research is crucial for the development of new synthetic methodologies, enabling the efficient formation of complex molecules from simpler precursors. The results highlight the compound's role in facilitating bond-forming reactions, which are pivotal in organic synthesis and material science (Qin, Cui, Zou, Li, Wu, Zhu, & Wu, 2010).
Bioinspired Catalysis
In bioinspired catalysis, derivatives of tert-butyl (2-methyloxazol-4-yl)carbamate have been used in the efficient synthesis of important intermediates. For example, the catalytic epoxidation for synthesizing the epoxyketone fragment of carfilzomib, an anticancer drug, underscores the significance of these compounds in facilitating environmentally friendly and efficient reactions in pharmaceutical synthesis (Qiu, Xia, & Sun, 2019).
Structural Analysis
Structural characterization and analysis of tert-butyl (2-methyloxazol-4-yl)carbamate derivatives have provided insights into the interplay of strong and weak hydrogen bonds in crystal engineering. This research is fundamental in understanding how molecular interactions influence the assembly and properties of crystalline materials, which has implications for designing materials with specific functions (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Safety and Hazards
The safety data sheet for “tert-Butyl (2-methyloxazol-4-yl)carbamate” suggests that it should not be released into the environment . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin, eyes, or clothing . It is recommended to handle the compound under inert gas and protect it from moisture .
properties
IUPAC Name |
tert-butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-10-7(5-13-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCBSNJAXKWWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-methyloxazol-4-yl)carbamate | |
CAS RN |
1240621-19-5 |
Source
|
Record name | tert-butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.